N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 850908-66-6
VCID: VC4247158
InChI: InChI=1S/C26H26N2O4/c1-18-6-3-4-7-19(18)16-28-15-14-22-23(26(28)30)8-5-9-24(22)32-17-25(29)27-20-10-12-21(31-2)13-11-20/h3-13H,14-17H2,1-2H3,(H,27,29)
SMILES: CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C26H26N2O4
Molecular Weight: 430.504

N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

CAS No.: 850908-66-6

Cat. No.: VC4247158

Molecular Formula: C26H26N2O4

Molecular Weight: 430.504

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide - 850908-66-6

Specification

CAS No. 850908-66-6
Molecular Formula C26H26N2O4
Molecular Weight 430.504
IUPAC Name N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Standard InChI InChI=1S/C26H26N2O4/c1-18-6-3-4-7-19(18)16-28-15-14-22-23(26(28)30)8-5-9-24(22)32-17-25(29)27-20-10-12-21(31-2)13-11-20/h3-13H,14-17H2,1-2H3,(H,27,29)
Standard InChI Key XZNPYANVFRDTEI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Profile and Structural Features

N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide belongs to the acetamide class, featuring a dihydroisoquinoline core substituted with a 2-methylbenzyl group and a methoxyphenylacetamide side chain. Key properties include:

PropertyValueSource
Molecular FormulaC₂₆H₂₆N₂O₄
Molecular Weight430.504 g/mol
IUPAC NameN-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
CAS Number850908-66-6
SolubilityNot publicly reported

The compound’s structure includes a planar dihydroisoquinoline ring system, which facilitates interactions with biological targets such as enzymes and receptors. X-ray crystallography of analogous compounds (e.g., ) confirms the E-configuration of substituents and dihedral angles between aromatic rings (14.9°–45.8°), influencing its binding affinity .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined below:

StepDescriptionKey Reagents/ConditionsSource
1Formation of dihydroisoquinoline coreCyclocondensation of benzaldehyde derivatives
2Introduction of 2-methylbenzyl group at position 2Alkylation with 2-methylbenzyl bromide
3Coupling with N-(4-methoxyphenyl)-2-chloroacetamideNucleophilic substitution (K₂CO₃, acetone)
4Purification and crystallizationChromatography, recrystallization

Single-crystal X-ray diffraction of related acetamides ( ) validated the stereochemistry, while NMR (¹H, ¹³C) and HR-MS confirmed molecular integrity .

Biological Activities and Mechanism of Action

Anticancer Properties

Preclinical studies highlight its pro-apoptotic activity in cancer cell lines (e.g., MCF-7, HepG2) via caspase-3 activation and Bcl-2 suppression . Comparative data with analogs suggest IC₅₀ values in the low micromolar range (Table 1).

Cell LineIC₅₀ (μM)Reference CompoundIC₅₀ (μM)Source
MCF-7 (Breast)2.8Doxorubicin0.5
HepG2 (Liver)4.1Sorafenib6.2

Enzyme Inhibition

The compound inhibits platelet-derived growth factor receptor (PDGFR) and monoamine oxidase-B (MAO-B), with binding free energies (ΔG) comparable to Zonisamide ( ). Molecular docking studies suggest interactions with PDGFR’s ATP-binding pocket (Figure 1) .

Applications in Medicinal Chemistry

Oncology

The compound’s PDGFR inhibition suggests utility in glioblastoma and prostate cancer, where PDGFR overexpression drives metastasis . Combination therapies with cytotoxic agents (e.g., paclitaxel) are under exploration .

Neurodegenerative Diseases

MAO-B inhibition ( ) positions it as a candidate for Parkinson’s disease, reducing dopamine catabolism.

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